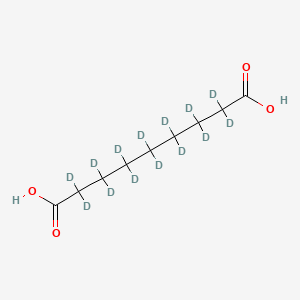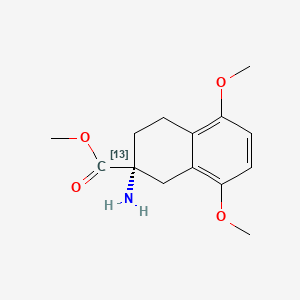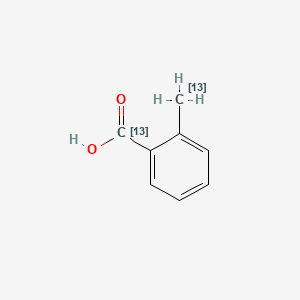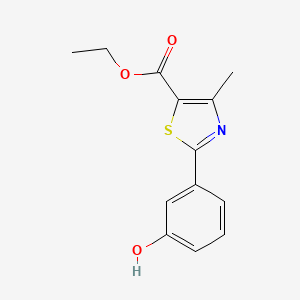
1,9-Nonanedioic-D14 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Nonanedioic-D14 acid, also known as (2H)Nonanedioic acid, is a labelled analogue of Nonanedioic acid . Nonanedioic acid is a bioactive molecule used in treating acne and other skin disorders .
Synthesis Analysis
The synthesis of 1,9-Nonanedioic acid has been investigated using a recombinant Corynebacterium glutamicum, expressing the alcohol/aldehyde dehydrogenases (ChnDE) of Acinetobacter sp. NCIMB 9871 . The production of 1,9-nonanedioic acid was achieved from 9-hydroxynonanoic acid, which had been produced from oleic acid .Molecular Structure Analysis
The molecular formula of 1,9-Nonanedioic-D14 acid is C9H2D14O4 . It has an average mass of 202.307 Da and a Monoisotopic mass of 202.192734 Da .Chemical Reactions Analysis
In the production of 1,9-nonanedioic acid, when 9-hydroxynonanoic acid was added to a concentration of 20 mM in the reaction medium, 1,9-nonanedioic acid was produced to 16 mM within 8 h by the recombinant C. glutamicum .Physical And Chemical Properties Analysis
1,9-Nonanedioic-D14 acid has a density of 1.1±0.1 g/cm3, a boiling point of 370.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It has an enthalpy of vaporization of 67.8±6.0 kJ/mol and a flash point of 192.1±19.7 °C .Applications De Recherche Scientifique
Biopolyester Production
1,9-Nonanedioic acid is a valuable building block for producing polyesters . A study conducted by researchers at Ewha Womans University and Lund University demonstrated a multi-step enzymatic synthesis of 1,9-nonanedioic acid from a renewable fatty acid . They used a recombinant Corynebacterium glutamicum, expressing the alcohol/aldehyde dehydrogenases (ChnDE) of Acinetobacter sp. NCIMB 9871, for the production of 1,9-nonanedioic acid from 9-hydroxynonanoic acid . This acid had been produced from oleic acid . The dicarboxylic acid was isolated via crystallization and then used for the production of biopolyester by a lipase .
Polyesterification
The polyesterification of 1,9-nonanedioic acid and 1,8-octanediol in diphenyl ether by the immobilized lipase B from Candida antarctica led to the formation of the polymer product with the number-average molecular weight (Mn) of approximately 21,000 . This process demonstrates the potential of 1,9-nonanedioic acid in the production of high molecular weight polymers.
Polyamide Production
In addition to polyesters, 1,9-Nonanedioic acid is also a valuable building block for producing polyamides . Polyamides, also known as nylons, are used in a wide range of applications, including textiles, automotive components, and packaging materials.
Renewable Biomass Conversion
The whole-cell biosynthesis of 1,9-nonanedioic acid from oleic acid represents a novel approach to converting renewable biomass into valuable chemical building blocks . This process could contribute to the development of sustainable and environmentally friendly chemical production processes.
Stable Isotope Labelled Analytical Standards
Nonanedioic-D14 Acid is used as a stable isotope labelled analytical standard . These standards are used in various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, to ensure the accuracy and reliability of the results.
Synthetic Chemistry Reference Tools
Nonanedioic-D14 Acid is used as a reference tool in synthetic chemistry . It can be used to study reaction mechanisms, optimize reaction conditions, and develop new synthetic methods.
Orientations Futures
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJRBEYXGGNYIS-ODSOAMBASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nonanedioic-D14 Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one](/img/structure/B585215.png)




![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)

![3-[1-Hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrol-3-yl]pyridine](/img/structure/B585234.png)